Cas no 1251670-12-8 (2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide)

2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide structure
1251670-12-8 structure
商品名:2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
CAS番号:1251670-12-8
MF:C20H17FN4O3S
メガワット:412.437386274338
CID:6325788
PubChem ID:49667480

2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
    • 2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
    • 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide
    • F3406-9906
    • AKOS021966486
    • 1251670-12-8
    • 2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide
    • インチ: 1S/C20H17FN4O3S/c21-15-8-10-16(11-9-15)23-19(26)13-24-14-25(17-5-2-1-3-6-17)20-18(29(24,27)28)7-4-12-22-20/h1-12H,13-14H2,(H,23,26)
    • InChIKey: QVLUDBUCCYWYCK-UHFFFAOYSA-N
    • ほほえんだ: S1(C2C=CC=NC=2N(C2C=CC=CC=2)CN1CC(NC1C=CC(=CC=1)F)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 412.10053975g/mol
  • どういたいしつりょう: 412.10053975g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-9906-2mg
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
2mg
$59.0 2023-09-10
Life Chemicals
F3406-9906-5μmol
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-9906-10mg
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
10mg
$79.0 2023-09-10
Life Chemicals
F3406-9906-15mg
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
15mg
$89.0 2023-09-10
Life Chemicals
F3406-9906-20mg
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
20mg
$99.0 2023-09-10
Life Chemicals
F3406-9906-3mg
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
3mg
$63.0 2023-09-10
Life Chemicals
F3406-9906-40mg
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8 90%+
40mg
$140.0 2023-05-22
Life Chemicals
F3406-9906-4mg
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
4mg
$66.0 2023-09-10
Life Chemicals
F3406-9906-10μmol
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-9906-2μmol
2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide
1251670-12-8
2μmol
$57.0 2023-09-10

2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide 関連文献

2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No 1251670-12-8 and Product Name: 2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide

The compound in question, identified by the CAS number 1251670-12-8, is a sophisticated molecule with a complex chemical structure that has garnered significant attention in the field of pharmaceutical chemistry. The product name, 2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide, highlights its intricate framework, which includes multiple heterocyclic rings and functional groups. This compound represents a pinnacle of synthetic chemistry, combining elements that are known to exhibit potent biological activity.

Recent advancements in medicinal chemistry have underscored the importance of heterocyclic compounds in drug design. The presence of the pyrido[2,3-e][1,2,4]thiadiazine core in this molecule is particularly noteworthy. This scaffold has been extensively studied for its potential to interact with biological targets in a manner that promotes therapeutic effects. The 1,1-dioxo group and the 4-fluorophenyl substituent further enhance its pharmacological profile by contributing to lipophilicity and metabolic stability.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The combination of the pyrido[2,3-e][1,2,4]thiadiazine core with the N-(4-fluorophenyl)acetamide moiety creates a structure that is both unique and promising. This architecture has been shown to exhibit inhibitory activity against various enzymes and receptors that are implicated in diseases such as cancer and inflammation.

In the realm of oncology research, compounds with similar structures have demonstrated remarkable efficacy in preclinical studies. The fluorine atom in the 4-fluorophenyl group is particularly significant, as it can enhance binding affinity and metabolic resistance. This feature makes the compound an attractive candidate for further development into an anticancer agent. Additionally, the dioxo group contributes to electrophilicity, which can be exploited for covalent binding interactions with biological targets.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves careful manipulation of reactive intermediates and precise control over reaction conditions. This level of synthetic complexity is often required to produce molecules with the desired pharmacological properties. The successful preparation of this compound underscores the capabilities of modern synthetic methodologies and highlights the ingenuity of chemists in designing novel structures.

From a computational chemistry perspective, the molecular properties of this compound have been extensively modeled to predict its behavior in biological systems. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to understand its interactions at a molecular level. These studies have provided valuable insights into how the compound might bind to its target proteins and how it might be metabolized within the body.

The potential therapeutic applications of this compound are broad and diverse. Beyond oncology, it has shown promise in treating inflammatory diseases by modulating key signaling pathways. The ability of the pyrido[2,3-e][1,2,4]thiadiazine core to interact with multiple targets makes it a versatile scaffold for drug discovery. Researchers are exploring its potential use in neurodegenerative disorders as well, where its structural features may offer benefits.

In conclusion, the compound with CAS number 1251670-12-8, named 2-{1,1-dioxo-4-phenyl-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-yl}-N-(4-fluorophenyl)acetamide, is a remarkable example of modern pharmaceutical chemistry. Its complex structure and promising pharmacological profile make it an exciting candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing some of humanity's most pressing health challenges.

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